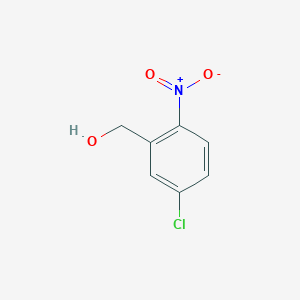

5-Chloro-2-nitrobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZTHQGJXPEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223309 | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73033-58-6 | |

| Record name | 5-Chloro-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis protocol for 5-Chloro-2-nitrobenzyl alcohol. The described method focuses on the selective reduction of 5-chloro-2-nitrobenzaldehyde, a readily available starting material. This document furnishes a detailed experimental procedure, a compilation of the physicochemical and spectroscopic data of the target compound, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is most conveniently achieved through the chemoselective reduction of the aldehyde functional group of 5-chloro-2-nitrobenzaldehyde. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the nitro group. The reaction is generally carried out in a protic solvent, such as a mixture of methanol and tetrahydrofuran (THF), at a controlled temperature.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 187.58 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow to brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 78-79 °C | --INVALID-LINK-- |

| CAS Number | 73033-58-6 | --INVALID-LINK-- |

| Spectroscopic Data | Details | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.07 (d, J=8.7 Hz, 1H), 7.81 (d, J=2.3 Hz, 1H), 7.43 (dd, J=8.7, 2.3 Hz, 1H), 5.01 (s, 2H), 2.58 (br s, 1H, OH). | --INVALID-LINK-- |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1520, 1350 (N-O stretch of nitro group) | --INVALID-LINK-- |

| Mass Spectrum (EI) | m/z 187 (M⁺), 170, 140, 122, 105, 89, 77 | --INVALID-LINK-- |

Experimental Protocol: Reduction of 5-Chloro-2-nitrobenzaldehyde

This section details the experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

5-Chloro-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in a 10:1 mixture of methanol and tetrahydrofuran.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.0 eq) portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases and the pH of the solution is neutral.

-

Solvent Removal: Remove the organic solvents (methanol and THF) from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a crystalline solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Equivalents |

| 5-Chloro-2-nitrobenzaldehyde | 185.56 | 1.0 |

| Sodium borohydride | 37.83 | 2.0 |

| This compound | 187.58 | - |

Note: The reaction yield for this specific protocol is not explicitly reported in the readily available literature. However, similar reductions of aromatic aldehydes to alcohols using sodium borohydride typically proceed in high yields (often >90%).

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

5-Chloro-2-nitrobenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Methanol is toxic and flammable.

-

Tetrahydrofuran is flammable and can form explosive peroxides.

-

Hydrochloric acid is corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment. All procedures should be carried out in a well-ventilated chemical fume hood.

physicochemical properties of 5-Chloro-2-nitrobenzyl alcohol

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.

Core Physicochemical Data

The fundamental are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| IUPAC Name | (5-chloro-2-nitrophenyl)methanol | [1] |

| CAS Number | 73033-58-6 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder or liquid | [3][4] |

| Melting Point | 78-79 °C, 79 °C, 90-92 °C | [3][4][5] |

| Boiling Point | 306.1 °C at 760 mmHg, 316 °C | [3][4] |

| Solubility | Information not readily available | [3] |

| pKa (Predicted) | 13.57 ± 0.10 | [3] |

| Density | 1.476 g/cm³ | [3] |

| Flash Point | 138.9 °C, 145 °C | [3][4] |

| Refractive Index | 1.611 | [3] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: Spectra are available in databases, with key chemical shifts noted.[6][7]

-

Mass Spectrometry (GC-MS): Key fragments have been identified at m/z values of 137 and 113.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra are available, typically showing characteristic peaks for the hydroxyl, nitro, and chloro-aromatic functionalities.[1]

-

UV-Vis Spectroscopy: UV-Visible spectra have been recorded and are available in spectral databases.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key .

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[8]

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)[8]

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a measured volume of this compound (if in liquid form) or a solution in a suitable high-boiling solvent into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[8]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize at the boiling point of the substance.

-

Record the stable temperature at which the liquid is distilling. This is the boiling point.

-

It is crucial never to distill to dryness.[8]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, the substance is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

-

The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Acquisition of Spectral Data

¹H NMR Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values for each proton signal.

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the compound in a volatile solvent.

-

Inject the solution into the gas chromatograph-mass spectrometer.

-

The compound will be separated by the GC column and then ionized and fragmented in the mass spectrometer.

-

Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Workflow for Physicochemical Characterization.

References

- 1. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, CasNo.73033-58-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound [stenutz.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 5-Chloro-2-nitrobenzyl alcohol (CAS: 73033-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzyl alcohol, a versatile organic compound with significant potential in biochemical and pharmaceutical research. This document details its physicochemical properties, spectral data, safety and handling guidelines, and key applications, with a particular focus on its role as a photocleavable linker in proteomics and drug delivery systems. Detailed experimental protocols for its synthesis and use in photocleavage applications are provided, alongside illustrative diagrams to elucidate reaction mechanisms and experimental workflows.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] Its molecular structure, featuring a chloro and a nitro group on the benzyl alcohol backbone, imparts unique reactivity and functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73033-58-6 | [1][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 78-79 °C | [1] |

| Linear Formula | ClC₆H₃(NO₂)CH₂OH | [1] |

| InChI Key | ULYZTHQGJXPEFT-UHFFFAOYSA-N | [1] |

| SMILES | OCc1cc(Cl)ccc1--INVALID-LINK--=O | [1] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 8.07 (d, J=8.7 Hz), 7.81 (d, J=2.3 Hz), 7.43 (dd, J=8.7, 2.3 Hz), 5.01 (s), 2.58 (s) | [5] |

| ¹³C NMR | Data not explicitly found in the performed searches. Predicted shifts would be in the aromatic region (120-150 ppm) and a peak for the benzylic carbon around 60-65 ppm. | |

| Mass Spectrometry | Molecular Ion (M+): 187.0036 m/z |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | [1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a common synthetic route for nitrobenzyl alcohols is the reduction of the corresponding aldehyde. The following is an adapted experimental protocol based on the reduction of similar aromatic aldehydes.

4.1. Synthesis of this compound via Reduction of 5-Chloro-2-nitrobenzaldehyde

This procedure describes the reduction of 5-chloro-2-nitrobenzaldehyde to this compound using a mild reducing agent such as sodium borohydride.

Materials:

-

5-Chloro-2-nitrobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzaldehyde in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution and maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Proteomics: Photocleavable Linkers

Derivatives of o-nitrobenzyl alcohol are widely utilized as photocleavable linkers in chemical proteomics. These linkers allow for the attachment of molecules of interest (e.g., biotin for affinity purification) to target proteins, which can then be released under mild conditions using UV light, leaving the protein unmodified. This is particularly advantageous for mass spectrometry-based proteomics.

5.1. Mechanism of Photocleavage

Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the linked molecule and forms an o-nitrosobenzaldehyde byproduct.

Caption: Photocleavage mechanism of o-nitrobenzyl ethers.

5.2. Experimental Protocol: Photocleavage of a Biotinylated Protein

This protocol outlines a general procedure for the photocleavage of a protein that has been labeled with a biotin tag via a 5-chloro-2-nitrobenzyl-based linker.

Materials:

-

Biotinylated protein sample (in a suitable buffer, e.g., PBS)

-

UV lamp (365 nm)

-

Quartz cuvette or UV-transparent microplate

-

SDS-PAGE analysis equipment

-

Mass spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the biotinylated protein in a quartz cuvette or a UV-transparent microplate. The concentration will depend on the specific protein and downstream analysis.

-

UV Irradiation: Irradiate the sample with a 365 nm UV lamp. The irradiation time and intensity will need to be optimized for the specific linker and protein but typically ranges from minutes to an hour.

-

Analysis of Cleavage:

-

SDS-PAGE: Analyze the irradiated sample by SDS-PAGE. A successful cleavage will result in a shift in the molecular weight of the protein corresponding to the mass of the linker and biotin tag.

-

Mass Spectrometry: For more precise analysis, the irradiated sample can be analyzed by mass spectrometry to confirm the removal of the linker and biotin tag.

-

-

Downstream Applications: The released, unmodified protein is now available for further experiments, such as functional assays or structural analysis.

Caption: Workflow for protein analysis using a photocleavable linker.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the fields of proteomics and drug development. Its utility as a precursor for photocleavable linkers allows for the elegant and efficient isolation and analysis of proteins. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling them to harness its full potential in their experimental endeavors. Further research into novel applications and optimization of its synthesis will continue to expand its importance in the scientific community.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-nitrobenzyl alcohol

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-nitrobenzyl alcohol (CAS No: 73033-58-6).[1] The document details the spectral data, experimental protocols for data acquisition, and a logical workflow for spectral analysis, serving as a crucial resource for structural elucidation and characterization.

Molecular Structure and Proton Environment

This compound (C₇H₆ClNO₃) possesses a substituted benzene ring with distinct proton environments that are clearly resolved in a typical ¹H NMR spectrum.[2][3] The key proton signals arise from the three aromatic protons on the benzene ring, the two benzylic protons of the hydroxymethyl group (-CH₂OH), and the single proton of the hydroxyl group (-OH). The positions of the chloro and nitro substituents create a unique electronic environment, leading to a predictable dispersion of chemical shifts for the aromatic protons.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized below.

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-3 | 8.070 | Doublet (d) | J3,4 = 8.7 Hz | 1H |

| H-6 | 7.806 | Doublet (d) | J4,6 = 2.3 Hz | 1H |

| H-4 | 7.425 | Doublet of Doublets (dd) | J3,4 = 8.7 Hz, J4,6 = 2.3 Hz | 1H |

| -CH₂- (Benzylic) | 5.010 | Singlet (s) | - | 2H |

| -OH (Alcohol) | ~2.58 | Broad Singlet (s, br) | - | 1H |

| Note: Data sourced from ChemicalBook based on analysis in a deuterated solvent.[4] The chemical shift of the -OH proton is variable and dependent on concentration, temperature, and solvent. |

Interpretation of the Spectrum

The assignment of protons is based on their electronic environment and spin-spin coupling patterns:

-

Aromatic Region (7.4-8.1 ppm):

-

The proton at the H-3 position (8.070 ppm) is the most deshielded due to its ortho position relative to the strongly electron-withdrawing nitro (-NO₂) group. It appears as a doublet due to ortho-coupling with H-4.[4]

-

The proton at the H-6 position (7.806 ppm) is also significantly deshielded, being para to the nitro group and ortho to the chloro group. It appears as a doublet due to a small meta-coupling with H-4.[4]

-

The proton at the H-4 position (7.425 ppm) is split into a doublet of doublets by coupling to both H-3 (ortho, J = 8.7 Hz) and H-6 (meta, J = 2.3 Hz).[4]

-

-

Benzylic Protons (-CH₂OH) (5.010 ppm): The two protons of the methylene group are chemically equivalent and appear as a singlet at 5.010 ppm.[4] Their downfield shift is attributed to the proximity of the aromatic ring and the hydroxyl group.

-

Hydroxyl Proton (-OH): The alcohol proton signal is observed as a broad singlet around 2.58 ppm.[4] Its chemical shift and multiplicity can vary, and it may exchange with trace amounts of water in the solvent, often leading to signal broadening.

Standard Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

A. Sample Preparation:

-

Quantity: Weigh approximately 5-25 mg of the this compound sample.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a vial.[5] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[5]

-

Filtration: If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent signal broadening from solid impurities.

-

Tube and Cap: Use clean and dry 5 mm NMR tubes. Ensure the cap is also clean to avoid contamination. Chipped or broken tubes should not be used.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[6]

B. Data Acquisition:

-

Instrumentation: The spectrum is recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[6]

-

Shimming: Place the sample in the magnet. The instrument's shim controls are used to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 45° pulse width is often used as a standard for 1D ¹H NMR experiments to allow for a shorter relaxation delay between scans.[7]

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.[7]

-

Acquisition Time: Typically set between 2 to 4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans ensures the spins return to equilibrium, which is important for accurate integration.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

C. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to the signal.[5]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using ¹H NMR spectroscopy.

Caption: Workflow for ¹H NMR Spectral Analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 73033-58-6 [sigmaaldrich.com]

- 4. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

13C NMR spectral data for 5-Chloro-2-nitrobenzyl alcohol

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Chloro-2-nitrobenzyl alcohol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Due to the limited availability of public domain spectral data, this document outlines the expected spectral characteristics and provides a generalized, robust experimental protocol for the acquisition of such data.

Chemical Structure and Carbon Numbering

The chemical structure of this compound, with the systematic numbering of the carbon atoms for NMR assignment, is presented below.

Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.

¹³C NMR Spectral Data

As of the latest search, specific, publicly available, and assigned ¹³C NMR chemical shift data for this compound is limited. However, based on established principles of ¹³C NMR spectroscopy and data for analogous structures, the expected chemical shift ranges for each carbon atom are summarized in the table below. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Assignment | Expected Chemical Shift (δ) in ppm |

| C1 | C-CH₂OH | 135 - 145 |

| C2 | C-NO₂ | 145 - 155 |

| C3 | C-H | 120 - 130 |

| C4 | C-H | 125 - 135 |

| C5 | C-Cl | 130 - 140 |

| C6 | C-H | 120 - 130 |

| C7 | CH₂OH | 60 - 70 |

Note: These are predicted ranges. Experimental verification is required for precise assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section details a standardized experimental protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this type of compound due to its excellent dissolving power. Alternatively, chloroform-d (CDCl₃) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

-

Spectrometer: Bruker Avance series (or equivalent)

-

Probe: 5 mm Broadband Observe (BBO) probe

-

Nucleus Observed: ¹³C

-

Pulse Program: zgpg30 (Bruker) or a similar pulse sequence with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width (SW): 200-250 ppm (to cover the full range of expected carbon signals)

-

Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio)

-

Relaxation Delay (D1): 2.0 seconds (a longer delay may be necessary for quaternary carbons)

-

Acquisition Time (AQ): 1.0 - 1.5 seconds

-

Temperature: 298 K (25 °C)

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and list all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

This guide provides a foundational understanding and a practical approach for obtaining and interpreting the ¹³C NMR spectrum of this compound. For definitive spectral assignments, it is recommended to perform additional NMR experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation spectroscopy (HSQC, HMBC).

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Chloro-2-nitrobenzyl alcohol. It details the expected vibrational frequencies, presents a detailed experimental protocol for sample analysis, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Core Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), a carbon-chlorine bond (C-Cl), and a substituted aromatic ring. While a publicly available, complete experimental spectrum with peak-by-peak analysis is not readily accessible, the following table summarizes the expected characteristic absorption bands and their assignments based on established spectroscopic data.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 2900 - 2850 | Medium | C-H Stretch | Methylene (-CH₂) |

| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1320 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

| 850 - 550 | Medium | C-Cl Stretch | Chloroalkane |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of a solid sample like this compound can be achieved through several well-established methods. The choice of method depends on the sample's nature, the desired spectral quality, and the available equipment.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.

-

Pellet Formation: The ground mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is then recorded, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment should be acquired beforehand for automatic subtraction.

Mull Technique

This method involves dispersing the solid sample in a mulling agent to reduce light scattering.

-

Sample Preparation: A small amount of the solid sample (2-5 mg) is ground to a fine powder in an agate mortar. A few drops of a mulling agent, such as Nujol (mineral oil) or Fluorolube, are added, and the mixture is triturated to form a smooth, thick paste.

-

Sample Mounting: The mull is spread thinly and evenly between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Spectral Acquisition: The "sandwiched" plates are placed in the spectrometer's sample holder, and the spectrum is recorded. It is important to note that the mulling agent will have its own characteristic absorption bands (e.g., C-H stretches for Nujol) that will be present in the spectrum.

Attenuated Total Reflectance (ATR)

ATR is a modern and rapid technique that requires minimal sample preparation.

-

Sample Placement: A small amount of the solid this compound is placed directly onto the surface of the ATR crystal (commonly diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Spectral Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is recorded.

Mandatory Visualizations

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an infrared spectrum of a solid sample using the KBr pellet method.

Caption: Experimental Workflow for KBr Pellet IR Spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃), a compound of interest in various chemical and pharmaceutical research areas. This document details its mass spectral characteristics, outlines experimental protocols for its analysis, and presents a logical workflow for its identification and characterization.

Compound Profile

This compound is a substituted aromatic alcohol with a molecular weight of 187.58 g/mol . Its structure, featuring a chloronitro-substituted benzene ring and a primary alcohol functional group, dictates its behavior in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |

| Molecular Weight | 187.58 g/mol | Sigma-Aldrich |

| IUPAC Name | (5-chloro-2-nitrophenyl)methanol | PubChem[1] |

| CAS Number | 73033-58-6 | Sigma-Aldrich |

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. Electron Ionization (EI) is a common ionization method for such compounds, leading to characteristic fragmentation patterns.

Table 2: Key Mass-to-Charge Ratios (m/z) from GC-MS Analysis

| m/z | Relative Intensity | Putative Fragment Identity |

| 187 | Low | Molecular Ion [M]⁺ |

| 170 | Moderate | [M-OH]⁺ |

| 157 | Moderate | [M-CH₂O]⁺ |

| 141 | Moderate | [M-NO₂]⁺ |

| 113 | High | [C₆H₄Cl]⁺ |

| 78 | Very High (Base Peak) | [C₆H₅]⁺ |

Note: The relative intensities are qualitative and based on typical fragmentation patterns of similar compounds and available data. The base peak is the most intense peak in the spectrum.

The PubChem database entry for this compound specifically notes a GC-MS analysis where the most abundant peak (top peak) is observed at m/z 78, and the second most abundant peak is at m/z 113[1].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

Sample Preparation:

-

Dissolve a known quantity of this compound in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added to all samples and standards for accurate quantification.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-250

-

Solvent Delay: 3 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a viable alternative, particularly for samples that are not amenable to GC analysis.

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Q-TOF mass spectrometer).

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

-

Prepare calibration standards by serial dilution.

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-300.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.

References

A Technical Guide to the Solubility of 5-Chloro-2-nitrobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. 5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃) is a molecule with several functional groups that influence its polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is generally nonpolar.

-

Chloro Group (-Cl): This group is electronegative and contributes to the molecule's overall dipole moment, increasing its polarity.

-

Nitro Group (-NO₂): The nitro group is strongly polar and can participate in dipole-dipole interactions.

-

Hydroxymethyl Group (-CH₂OH): The alcohol group is polar and capable of forming hydrogen bonds, which can significantly impact solubility in protic solvents.

Given this combination of polar and nonpolar functionalities, this compound is expected to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is likely to be limited.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. The physical properties that have been reported are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Melting Point | 78-79 °C | [1][2][3][4] |

| Appearance | Light yellow to brown crystalline powder | [4] |

The absence of readily available data underscores the importance of experimental determination for specific applications in research and development.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method .[2][5] This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Slurry:

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[2]

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours.[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[6] This step is crucial to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.[6]

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Logical Relationship of Solubility Determination

The following diagram illustrates the logical progression and key considerations in a solubility determination experiment.

Caption: Key stages and parameters in the experimental determination of solubility.

Conclusion

References

Stability and Storage of 5-Chloro-2-nitrobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-nitrobenzyl alcohol. Due to the limited availability of specific, in-depth stability studies for this compound in peer-reviewed literature, this document integrates information from safety data sheets (SDS), principles of organic chemistry, and stability data for structurally related nitroaromatic and benzyl alcohol compounds. The experimental protocols provided are representative methodologies for conducting forced degradation studies to establish a detailed stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general handling and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 78-79 °C (lit.) | [3] |

| Boiling Point | 306.1 °C at 760 mmHg (Predicted) | |

| Flash Point | 138.9 °C (Predicted) | |

| Solubility | Information not readily available; likely soluble in organic solvents like methanol, ethanol, and acetone. | |

| pKa | 13.57 ± 0.10 (Predicted) |

Recommended Storage and Handling

Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to ensure its long-term stability:

-

Temperature: Store at room temperature.

-

Atmosphere: Keep in a dry, well-ventilated place.[4]

-

Container: Keep the container tightly closed and sealed.[4]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

The compound is classified as a skin, eye, and respiratory irritant, and appropriate personal protective equipment should be used during handling.[1][3][6]

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented, an understanding of its functional groups (nitroaromatic, chlorinated aromatic, benzyl alcohol) allows for the prediction of likely degradation pathways under stress conditions.

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[4] The primary photodegradation pathway for benzyl alcohols, particularly nitrobenzyl alcohols, is oxidation of the benzylic alcohol to the corresponding aldehyde.[7] For this compound, this would result in the formation of 5-chloro-2-nitrobenzaldehyde. The reaction is often influenced by the solvent and pH.[7]

Thermal Degradation

The compound is expected to be stable under recommended storage conditions.[5] However, at elevated temperatures, thermal decomposition can occur, likely leading to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOₓ).[5] The presence of the nitro group, especially in the ortho position, may lower the thermal stability compared to other isomers.

Oxidative Degradation

As with most benzyl alcohols, this compound is susceptible to oxidation, which would convert the alcohol to the corresponding aldehyde and potentially further to the carboxylic acid (5-chloro-2-nitrobenzoic acid). This can be initiated by strong oxidizing agents.

Hydrolytic Degradation

Substituted benzyl alcohols are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and at elevated temperatures, degradation may be possible, although specific pathways are not well-documented for this compound.

Experimental Protocols for Stability Testing

To definitively determine the stability of this compound, forced degradation studies should be conducted. The following are detailed methodologies for key stress tests.

General Experimental Workflow

A general workflow for conducting forced degradation studies is outlined below.

Methodologies

4.2.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

4.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 8 hours.

-

Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.5. Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at 80°C for 48 hours.

-

After cooling, dissolve the solid in a known volume of solvent and dilute for analysis.

4.2.6. Photostability

-

Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples.

4.2.7. Analytical Method A stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV detection and coupled with mass spectrometry (MS) for peak identification, should be developed and validated. The method must be able to resolve the parent compound from all significant degradation products.

Summary and Conclusions

This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry environment, and in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents. The primary degradation pathways are likely to involve photo-oxidation to the corresponding aldehyde.

For drug development and other applications where stability is critical, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The resulting data will allow for the establishment of a comprehensive stability profile, the identification of degradation products, and the development of a validated stability-indicating analytical method. This, in turn, will inform the selection of appropriate formulation strategies and storage conditions to ensure the quality and efficacy of the final product.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-ニトロベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 5-Chloro-2-nitrobenzyl Alcohol for Advanced Research

This technical guide provides comprehensive information on 5-Chloro-2-nitrobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and analysis, and its application in advanced biochemical methodologies.

Core Compound Data

This compound is a nitroaromatic compound with significant applications in chemical biology, particularly as a photoactivatable crosslinking agent. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 73033-58-6 | [1] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 76.0 to 79.0 °C |

Synthetic and Analytical Protocols

The synthesis and analysis of this compound are critical for its application in research. Below are representative experimental protocols.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-chloro-2-nitrobenzaldehyde. This method is analogous to the synthesis of similar substituted nitrobenzyl alcohols.[2]

Experimental Protocol:

-

Dissolution: Dissolve 5-chloro-2-nitrobenzaldehyde in a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: Add a reducing agent, such as sodium borohydride, portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture with water or a dilute acid solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The purity and structure of this compound can be confirmed using various analytical techniques.

| Technique | Parameters and Expected Results |

| HPLC | A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of a gradient of acetonitrile and water with an acid modifier like formic acid for mass spectrometry compatibility.[3] The compound would be detected by UV absorbance. |

| ¹H NMR | The proton NMR spectrum provides structural confirmation. Expected signals would include aromatic protons, a methylene group (CH₂OH), and a hydroxyl proton. The chemical shifts and coupling constants would be consistent with the substituted benzene ring structure. A known ¹H NMR spectrum for this compound shows characteristic peaks.[4] |

Application in Photoaffinity Labeling

2-Nitrobenzyl alcohol derivatives are utilized as photoactivatable groups with selectivity towards amine residues in biomolecules.[5] This property makes this compound a valuable tool for photoaffinity labeling and crosslinking studies, which are instrumental in identifying protein-ligand interactions and mapping binding sites in drug discovery.[5][6]

The general workflow for a photoaffinity labeling experiment involves incubating a biological sample with a probe containing the 2-nitrobenzyl moiety, followed by UV irradiation to induce covalent crosslinking to interacting proteins. Subsequent analysis, often by mass spectrometry, identifies the labeled proteins.

The logical flow of a typical photoaffinity labeling experiment is depicted in the diagram above. This process begins with the introduction of a probe derived from this compound to a biological sample. Upon UV irradiation, the photoreactive group is activated, leading to the formation of covalent bonds with nearby interacting biomolecules, typically at amine-containing residues. The final stage involves the enrichment and analysis of these labeled proteins, commonly through mass spectrometry-based proteomics, to identify the specific protein targets and their binding sites.

References

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. Separation of 4-Chloro-2-nitrobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]

- 5. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of 5-Chloro-2-nitrobenzyl Alcohol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, quality control considerations, and procurement workflows for 5-Chloro-2-nitrobenzyl alcohol. This compound is a valuable intermediate in various synthetic applications, including pharmaceutical and materials science research.

Commercial Suppliers

A variety of chemical suppliers offer this compound, catering to different research and development needs, from small-scale laboratory use to bulk quantities for larger projects. The table below summarizes key information from several suppliers.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | 98% | 10 g | 73033-58-6[1][2] |

| Fisher Scientific | Not specified | 250 mg | Not specified[3] |

| Henan Sunlake Enterprise Corporation | 99% Min | Up to 2000 Kilogram/Week | 73033-58-6[4] |

| Santa Cruz Biotechnology | Not specified | Not specified | 73033-58-6[5] |

| Alkali Scientific | Not specified | 10 g | 73033-58-6[6] |

| Laibo Chem | 98% | 25 g | 73033-58-6[7] |

| CymitQuimica | >98.0%(GC) | 5 g | 80866-80-4 |

| Amitychem (via ECHEMI) | Various Grades | Bulk | 80866-80-4[8] |

Experimental Protocols

General Quality Control of Incoming Chemical Reagents

It is crucial to perform quality control checks on newly received chemical reagents to ensure they meet the required specifications for your experiments.

Objective: To verify the identity and purity of a new batch of this compound.

Materials:

-

The received this compound

-

Appropriate solvents (e.g., for spectroscopy)

-

Reference standard (if available)

-

Analytical equipment:

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Methodology:

-

Visual Inspection: Examine the physical appearance of the compound. It is typically a light yellow to brown crystalline powder[4]. Note any discrepancies from the expected appearance.

-

Melting Point Determination: Measure the melting point of a small sample. The literature value is typically around 78-79 °C[1]. A broad melting range may indicate the presence of impurities.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the sample and compare it to a reference spectrum to confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

-

-

Chromatographic Analysis:

-

Use HPLC or GC to determine the purity of the sample. This will help to quantify any impurities present.

-

Mandatory Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of research chemicals like this compound.

Caption: A workflow for the procurement and quality control of research chemicals.

Representative Synthesis of a Nitrobenzyl Alcohol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general method for preparing a similar compound, p-nitrobenzyl alcohol, involves the hydrolysis of the corresponding acetate. This can be adapted as a representative synthetic pathway.

Caption: A representative synthesis pathway for a nitrobenzyl alcohol derivative.

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. procurementtactics.com [procurementtactics.com]

- 3. sia-toolbox.net [sia-toolbox.net]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. clinicallab.com [clinicallab.com]

- 6. process.st [process.st]

- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-nitrobenzyl alcohol via the selective reduction of 2-chloro-5-nitrobenzaldehyde. The primary focus of this document is to furnish researchers and professionals in the field of drug development and organic synthesis with detailed experimental protocols, comparative data on reaction conditions, and a thorough understanding of the underlying chemical principles. The chemoselective reduction of an aldehyde functional group in the presence of a nitro moiety is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide emphasizes the use of sodium borohydride as a mild and selective reducing agent for this conversion. Detailed methodologies, data on yields, reaction parameters, and purification techniques are presented in a structured format to facilitate practical application. Furthermore, this guide includes a diagrammatic representation of the experimental workflow and the reaction mechanism to provide a clear and concise visual understanding of the process.

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis. The reduction of an aldehyde to a primary alcohol is a fundamental reaction, yet the presence of other reducible functional groups, such as a nitro group, within the same molecule presents a significant challenge in chemoselectivity. This compound is a valuable building block in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. Its synthesis from the readily available 2-chloro-5-nitrobenzaldehyde requires a reducing agent that can selectively act on the aldehyde group while leaving the nitro group intact.

Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mild nature and selectivity towards aldehydes and ketones.[1] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions, making it an ideal candidate for the synthesis of this compound.[2] This guide will delve into the practical aspects of this synthesis, providing a robust experimental protocol and a comparative analysis of reaction conditions to aid researchers in optimizing this transformation.

Reaction Mechanism and Signaling Pathway

The reduction of 2-chloro-5-nitrobenzaldehyde to this compound using sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The reaction can be conceptually understood through the following signaling pathway:

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-nitrobenzyl Alcohol as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-nitrobenzyl alcohol as a photolabile protecting group (PPG), often referred to as a "caging" group. This compound is a valuable tool for controlling the release of bioactive molecules with high spatial and temporal precision using light. This document details its photochemical properties, protocols for the synthesis of "caged" compounds, and procedures for their light-induced cleavage.

Introduction

The ortho-nitrobenzyl backbone is a foundational platform for designing photolabile protecting groups. Upon absorption of UV light, these groups undergo an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected molecule, such as a carboxylic acid, alcohol, or amine. The 5-chloro-2-nitrobenzyl (CNB) moiety is a useful derivative within this class, offering specific photochemical characteristics. The substitution with chlorine at the 5-position can influence the electronic properties and, consequently, the absorption spectrum and cleavage efficiency of the protecting group. The ability to initiate biological processes or chemical reactions with a pulse of light makes CNB-caged compounds powerful tools in fields ranging from fundamental cell biology to targeted drug delivery.

Photochemical Properties and Data

The efficiency of a photolabile protecting group is determined by its photochemical properties, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). While extensive data for a wide range of substituted o-nitrobenzyl derivatives exists, specific values for the 5-chloro-2-nitrobenzyl group can be found in the literature. Below is a summary of typical photochemical data for o-nitrobenzyl derivatives to provide context.

| Photolabile Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent | Reference |

| 2-Nitrobenzyl | ~260-280 | ~5,000-8,000 | 0.1 - 0.5 | Various | [General Literature] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | 0.01 - 0.1 | Aqueous Buffer | [General Literature] |

| 5-Chloro-2-nitrobenzyl (CNB) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

Note: Specific quantitative data for the 5-Chloro-2-nitrobenzyl group was not found in the searched literature. The values presented for other o-nitrobenzyl derivatives are for comparative purposes. Researchers should experimentally determine the precise photochemical properties for their specific CNB-caged compound.

Experimental Protocols

Protocol 1: Synthesis of a 5-Chloro-2-nitrobenzyl Ester of a Carboxylic Acid

This protocol describes a general method for caging a carboxylic acid with this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM. If the carboxylic acid has poor solubility in DCM, a minimal amount of anhydrous DMF can be added.

-

Coupling Agent Addition: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-